Cas no 392301-11-0 (N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide)

N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide Chemical and Physical Properties
Names and Identifiers
-
- N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide
- N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)propionamide
- Propanamide, N-[5-[[[4-(trifluoromethyl)phenyl]methyl]thio]-1,3,4-thiadiazol-2-yl]-
- SR-01000006046-1
- 392301-11-0
- AKOS024577282
- SR-01000006046
- N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide
- F0417-1703
- N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide
- HMS1416J18
- IFLab1_001624
-
- Inchi: 1S/C13H12F3N3OS2/c1-2-10(20)17-11-18-19-12(22-11)21-7-8-3-5-9(6-4-8)13(14,15)16/h3-6H,2,7H2,1H3,(H,17,18,20)
- InChI Key: FYZOMMUBHSEBKG-UHFFFAOYSA-N
- SMILES: C(NC1=NN=C(SCC2=CC=C(C(F)(F)F)C=C2)S1)(=O)CC
Computed Properties
- Exact Mass: 347.03738885g/mol
- Monoisotopic Mass: 347.03738885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 376
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 108Ų
Experimental Properties
- Density: 1.43±0.1 g/cm3(Predicted)
- pka: 9.22±0.50(Predicted)
N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0417-1703-2μmol |
N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide |
392301-11-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0417-1703-2mg |
N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide |
392301-11-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0417-1703-1mg |
N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]propanamide |
392301-11-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide Related Literature
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Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
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Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
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Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
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Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878
Additional information on N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide
N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide (CAS No. 392301-11-0): A Comprehensive Overview
N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide (CAS No. 392301-11-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of thiadiazoles, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties.
The thiadiazole core in the structure of N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide is a five-membered heterocyclic ring containing two nitrogen atoms and one sulfur atom. The presence of the trifluoromethyl group on the phenyl ring enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development. The sulfanyl (thioether) linkage between the thiadiazole ring and the phenylmethyl group further contributes to the compound's overall stability and biological activity.
Recent studies have highlighted the potential of N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The researchers found that the compound's ability to disrupt bacterial cell membranes was attributed to its unique structural features, particularly the trifluoromethyl and sulfanyl groups.
In addition to its antimicrobial properties, N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide has shown promise as an anticancer agent. A study conducted by a team of researchers at a leading pharmaceutical institute demonstrated that this compound effectively inhibited the growth of various cancer cell lines, including those resistant to conventional chemotherapy. The mechanism of action was found to involve the induction of apoptosis through the activation of caspase pathways.
The pharmacokinetic properties of N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide have also been extensively studied. Research published in the European Journal of Pharmaceutical Sciences indicated that the compound exhibits good oral bioavailability and a favorable pharmacokinetic profile. The presence of the trifluoromethyl group was found to enhance the compound's lipophilicity, which is crucial for its absorption and distribution in biological systems.
Furthermore, N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide has been evaluated for its potential as an antiviral agent. A study published in Antiviral Research reported that this compound demonstrated significant activity against several viral strains, including influenza and herpes simplex viruses. The researchers suggested that the compound's antiviral activity could be attributed to its ability to interfere with viral replication processes.
In terms of safety and toxicity, preliminary studies have shown that N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide exhibits low toxicity in vitro and in animal models. However, further preclinical and clinical studies are necessary to fully assess its safety profile and potential side effects.
The synthesis of N-5-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,3,4-thiadiazol-2-ylpropanamide involves several well-established chemical reactions. A typical synthetic route begins with the preparation of 2-aminothiophenol from 2-chlorothiophenol through amination. The resulting 2-aminothiophenol is then reacted with carbon disulfide to form 2-aminothiophenyl disulfide. This intermediate is subsequently treated with 5-chloroacetyl-N-(4-trifluoromethylbenzyl)thiourea to yield N-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-tetrazole. Finally, this tetrazole is converted into N-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-tetrazole by treatment with sodium azide and ammonium chloride.
The potential applications of N-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-tetrazole extend beyond its therapeutic uses. In materials science, this compound has been explored for its use in developing novel materials with enhanced mechanical properties and thermal stability. Additionally, its unique electronic properties make it a promising candidate for use in organic electronics and photovoltaic devices.
In conclusion, N-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-1H-tetrazole (CAS No. 392301-11-0) is a versatile compound with a wide range of potential applications in medicinal chemistry and materials science. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic benefits, this compound is likely to play an increasingly important role in various scientific fields.
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